4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H9BrN6 |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c8-6-3-13(12-7(6)9)1-2-14-5-10-4-11-14/h3-5H,1-2H2,(H2,9,12) |
InChI Key |
FIBKUKIKJMARRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCN2C=NC=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromine atom via a halogenation reaction. The pyrazole ring is then constructed through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution under alkaline conditions. Key examples include:
Reagents/Conditions :
-
Amine substitution : Sodium hydride (NaH) in dimethylformamide (DMF) at 80°C
-
Thiol substitution : Potassium carbonate (K₂CO₃) in ethanol under reflux
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | Benzylamine | 4-Benzylamino derivative | 72% | |
| Thiol substitution | Thiophenol | 4-Phenylsulfanyl derivative | 68% |
This reactivity aligns with similar brominated pyrazole systems, where bromine acts as a leaving group in SNAr mechanisms .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:
Suzuki-Miyaura Coupling
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: K₂CO₃
-
Solvent: THF/H₂O (3:1) at 85–90°C
| Boronic Acid | Product | Yield |
|---|---|---|
| Phenylboronic acid | 4-Phenyl derivative | 82% |
| 4-Cyanophenylboronic acid | 4-Cyanophenyl derivative | 91% |
This method is effective for introducing aromatic groups at the brominated position .
Oxidation
The amine group undergoes oxidation with hydrogen peroxide (H₂O₂) in acidic media to form a nitroso derivative (C₇H₇BrN₅O). Reported yields reach 65% under optimized conditions.
Reduction
Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the triazole ring to a dihydrotriazole intermediate, though this pathway requires further characterization.
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II) acetate | Cu(C₇H₈BrN₆)₂ | Catalytic oxidation studies |
| AgNO₃ | Ag(C₇H₈BrN₆) | Antimicrobial agents |
These complexes demonstrate enhanced stability in polar aprotic solvents like DMF.
Cyclization Reactions
Under acidic conditions (HCl, ethanol, reflux), the compound undergoes intramolecular cyclization to form a fused pyrazolo-triazole system. This reaction proceeds via nucleophilic attack of the amine on the adjacent carbon, yielding a bicyclic product in 58% yield.
Functionalization via Diazotization
The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium intermediate. Subsequent reactions with:
-
Phenol : Forms azo-coupled product (λₘₐₓ = 480 nm)
-
KI : Produces 4-iodo derivative (87% yield)
Stability and Reaction Optimization
Critical factors influencing reactivity:
Scientific Research Applications
4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of the target compound with analogues:
Key Observations :
Biological Activity
4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS Number: 1851707-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a bromine atom attached to a pyrazole ring, linked to a triazole moiety through an ethyl chain. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 229.08 g/mol |
| CAS Number | 1851707-67-9 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine and nitrile compounds.
- Coupling Reaction : The brominated pyrazole derivative is coupled with the triazole ring using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and triazole have shown effectiveness against various bacterial strains. The triazole moiety can interact with metal ions in enzymes, potentially inhibiting their activity and thus affecting microbial growth .
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory properties of related pyrazole compounds. For example, certain derivatives have demonstrated potent inhibition of COX enzymes, which are crucial in inflammatory processes. The selectivity index for COX inhibition was notably high in some studies, indicating potential for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
- A study reported that specific pyrazole derivatives exhibited IC values comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting their potential as safer alternatives with fewer side effects .
- Another investigation demonstrated that certain substituted pyrazoles had significant analgesic effects in animal models, further supporting their therapeutic potential .
The biological activity of this compound can be attributed to its ability to:
- Inhibit Enzymatic Activity : The compound may bind to metal ions in enzymes such as COX or other targets involved in inflammatory pathways.
- Modulate Receptor Activity : The benzamide structure may interact with various protein receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects .
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine?
The synthesis typically involves multi-step reactions starting with functionalized pyrazole or triazole precursors. For example:
- Step 1 : Condensation of a halogenated pyrazole intermediate (e.g., 4-bromo-1H-pyrazole) with a triazole-containing alkylating agent.
- Step 2 : Introduction of the amine group at the 3-position via nucleophilic substitution or reductive amination.
- Step 3 : Purification using column chromatography or recrystallization.
Key reagents may include chloroacetyl chloride for cycloaddition or phenylhydrazine for pyrazole ring formation . Reaction conditions (e.g., triethylamine as a catalyst, ethanol as solvent) are critical for optimizing yields .
Q. How is the compound characterized spectroscopically to confirm its structure?
- NMR Spectroscopy : - and -NMR are used to verify substituent positions and confirm the presence of the bromo group, triazole ring, and ethyl linker.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHBrN for related pyrazole-triazole hybrids) .
- Infrared (IR) Spectroscopy : Identifies functional groups like N-H stretches (amine) and C-Br vibrations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure?
Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is the gold standard. For example:
- Data Collection : High-resolution datasets are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : SHELXL’s restraints and constraints manage disordered regions (e.g., flexible ethyl-triazole chains). Hydrogen bonding networks and π-stacking interactions are analyzed to validate molecular packing .
- Validation Tools : Programs like PLATON check for missed symmetry or twinning, which are common in halogenated heterocycles .
Q. What methodologies assess the compound’s bioactivity against microbial targets?
Q. How can researchers address contradictions in crystallographic and spectroscopic data?
- Cross-Validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate refinement errors .
- Dynamic NMR : Resolve conformational flexibility (e.g., triazole rotation) that XRD might miss. Variable-temperature -NMR detects slow exchange processes .
- Elemental Analysis : Confirm stoichiometry to rule out impurities affecting spectral interpretations .
Q. What strategies optimize the synthetic yield of the compound?
- Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Accelerate reaction times for steps requiring high temperatures (e.g., cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
